molecular formula C17H22N4O B7359651 N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide

Cat. No. B7359651
M. Wt: 298.4 g/mol
InChI Key: MGCFRVVTEWSBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide, also known as CPI, is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. CPI has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the body. The activation of these receptors leads to the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been shown to exhibit neuroprotective effects in preclinical models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, one of the limitations of using N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of other diseases such as autoimmune disorders, metabolic disorders, and infectious diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in vivo to better understand its efficacy and safety profile.

Synthesis Methods

The synthesis of N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 1-cyclopropylpiperidine in the presence of a coupling agent and a base. The resulting compound is then purified by column chromatography to obtain N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide in high purity.

Scientific Research Applications

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies.

properties

IUPAC Name

N-[(1-cyclopropylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(16-14-6-1-2-7-15(14)19-20-16)18-11-13-5-3-4-10-21(13)12-8-9-12/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCFRVVTEWSBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)C2=NNC3=CC=CC=C32)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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